

3-Octanol as a Volatile Organic Compound (VOC): A Technical Guide

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Compound of Interest

Compound Name: 3-Octanol

Cat. No.: B3420838

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Introduction

3-Octanol is a naturally occurring volatile organic compound (VOC) belonging to the family of secondary fatty alcohols. It is recognized by its characteristic nutty, earthy, and slightly herbaceous odor. This guide provides a comprehensive overview of **3-octanol**, detailing its physicochemical properties, natural sources, biological activities, and the experimental methodologies used for its study. The information presented herein is intended to serve as a technical resource for professionals in research, science, and drug development.

Physicochemical Properties of 3-Octanol

A summary of the key physicochemical properties of **3-octanol** is presented in the table below, providing essential data for experimental design and interpretation.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₈ O	[1][2]
Molecular Weight	130.23 g/mol	[1][2]
CAS Number	589-98-0	[3][4]
Appearance	Colorless, clear liquid	[4]
Odor	Sweet, oily, nutty, warm, herbaceous	[4]
Boiling Point	173.0-175.0 °C at 760 mmHg	[1]
Melting Point	-45.0 °C	[1]
Density	0.817-0.824 g/cm ³	[1]
Solubility	Soluble in alcohol and ether; insoluble in water	[1]
Vapor Pressure	~4.5 (vs air)	[4]
Refractive Index	1.425-1.429	[1]

Natural Sources and Biosynthesis

3-Octanol is a common metabolite found in a variety of organisms, including fungi, plants, and bacteria. It is a significant contributor to the aroma profile of many natural products.

Fungal Sources:

- **Mushrooms:** **3-Octanol** is a characteristic aroma compound in many mushroom species, contributing to their earthy and fungal scent[5].
- **Molds:** Various fungal species, including those used in food production and those considered contaminants, are known to produce **3-octanol**.

Plant Sources:

- **Herbs:** It is naturally found in herbs such as mint and thyme[3].

- Fruits and Vegetables: Trace amounts of **3-octanol** can be detected in the volatile profiles of various fruits and vegetables.
- Pathogen-Induced Volatile: Plants can emit **3-octanol** in response to pathogen attacks, suggesting a role in plant defense signaling[6].

Biosynthesis: The primary biosynthetic pathway for **3-octanol** involves the oxidative breakdown of linoleic acid, an abundant fatty acid in many organisms. This process is part of the larger oxylipin pathway[6].

Biological Activities and Applications

3-Octanol exhibits a range of biological activities, making it a compound of interest in various scientific and commercial fields.

Insect Attractant and Repellent

3-Octanol and its related compound, 1-octen-3-ol, are well-documented semiochemicals that influence insect behavior. They can act as attractants for hematophagous (blood-feeding) insects. For instance, 1-octen-3-ol, in combination with carbon dioxide, is a potent attractant for many mosquito species[7]. However, the response to these compounds can be species-specific, and in some cases, they may act as repellents[8].

Antimicrobial Activity

Studies have demonstrated that **3-octanol** possesses antimicrobial properties against a range of bacteria and fungi. Its mechanism of action is believed to involve the disruption of cell membrane permeability[9]. The minimum inhibitory concentrations (MICs) vary depending on the microbial species. For example, 1-octen-3-ol has shown MICs of 1.0 mg/mL against Gram-positive bacteria and 2.0 mg/mL against Gram-negative bacteria[9][10].

Organism Type	Example Organisms	Reported MIC/Activity	Reference
Gram-positive bacteria	Staphylococcus aureus, Bacillus subtilis	MIC: 1.0 mg/mL (for 1-octen-3-ol)	[9][10]
Gram-negative bacteria	Escherichia coli, Pseudomonas aeruginosa	MIC: 2.0 mg/mL (for 1-octen-3-ol)	[9][10]
Fungi	Fusarium tricinctum, Fusarium oxysporum	Inhibits fungal growth and spore germination	[9][10]
Nematodes	Pratylenchus penetrans	Nematicidal activity	[11]

Role in Plant Signaling

Volatile organic compounds like **3-octanol** play a crucial role in plant communication and defense. When attacked by pathogens, plants can release a blend of VOCs, including **3-octanol**, which can act as airborne signals to neighboring plants, priming their defense responses[6]. This plant-plant communication can lead to systemic acquired resistance (SAR) in the receiving plants. The signaling cascade initiated by these VOCs often involves the salicylic acid (SA) dependent pathway[6][12].

Experimental Protocols

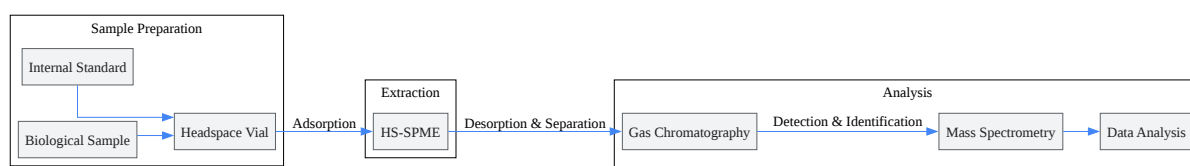
Extraction and Analysis of 3-Octanol from Biological Samples

Objective: To extract and quantify **3-octanol** from plant or fungal headspace.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Place a known quantity of the biological material (e.g., fungal culture, plant leaves) into a sealed headspace vial.

- Internal Standard: Add a known amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial for quantification.
- HS-SPME Extraction:
 - Condition the SPME fiber (e.g., DVB/CAR/PDMS) according to the manufacturer's instructions.
 - Expose the fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature to allow for the adsorption of volatile compounds.
- GC-MS Analysis:
 - Desorb the collected volatiles from the SPME fiber in the hot injection port of the GC.
 - Separate the compounds on a suitable capillary column (e.g., DB-5ms).
 - A typical GC oven temperature program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C).
 - The separated compounds are then detected and identified by the mass spectrometer based on their mass spectra and retention times.
- Quantification: The concentration of **3-octanol** is determined by comparing its peak area to that of the internal standard.



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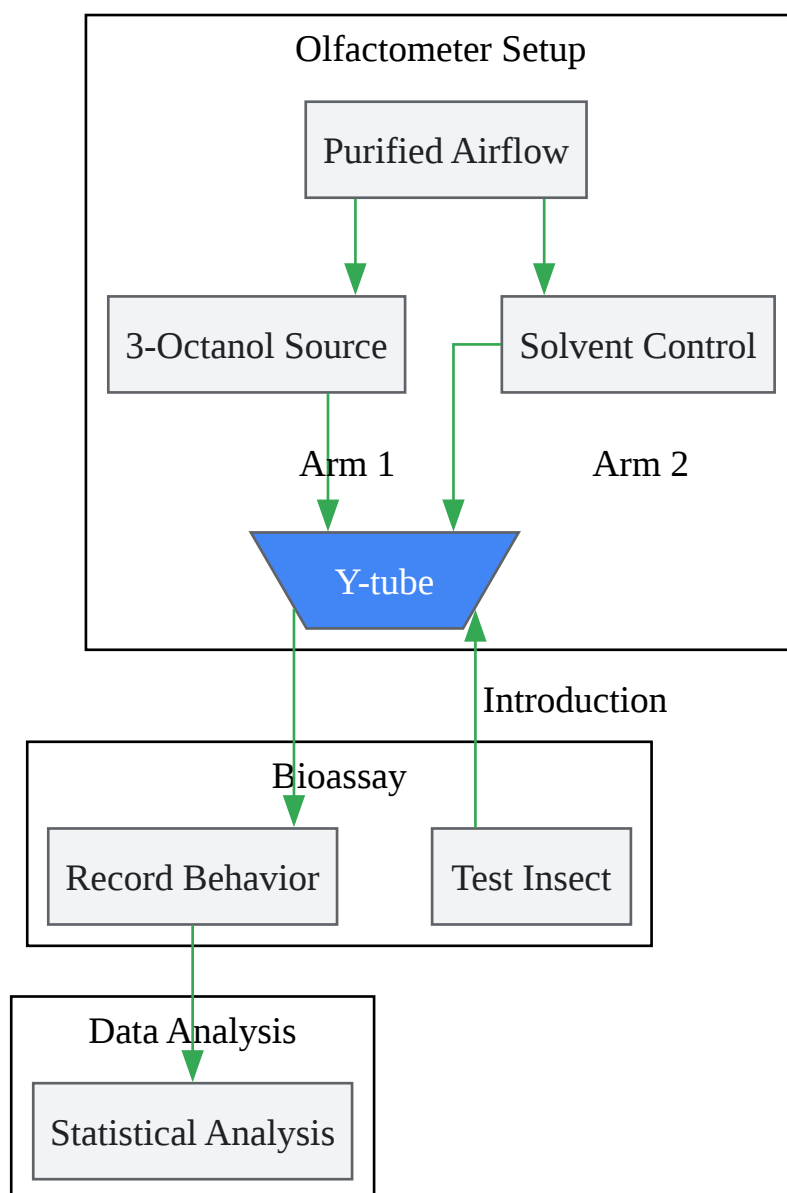
Figure 1. Workflow for VOC analysis using HS-SPME-GC-MS.

Insect Olfactometer Bioassay

Objective: To assess the behavioral response of insects to **3-octanol**.

Methodology: Y-tube Olfactometer

- **Apparatus:** A Y-tube olfactometer consists of a central arm where the insect is introduced and two side arms that deliver different odor stimuli.
- **Airflow:** A constant, purified, and humidified airflow is passed through each arm of the olfactometer.
- **Odor Source:** A filter paper treated with a known concentration of **3-octanol** in a suitable solvent (e.g., hexane or mineral oil) is placed in the airflow of one arm. A solvent-only control is placed in the other arm.
- **Insect Introduction:** A single insect is released at the downwind end of the central arm.
- **Observation:** The insect's movement is observed for a set period (e.g., 5-10 minutes). The time spent in each arm and the first choice are recorded.
- **Replication and Controls:** The experiment is replicated multiple times with different insects. The positions of the treatment and control arms are switched between trials to avoid positional bias. The olfactometer is cleaned thoroughly between trials.
- **Data Analysis:** Statistical analysis (e.g., chi-squared test or t-test) is used to determine if there is a significant preference for the **3-octanol**-treated arm over the control arm.



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Figure 2. Experimental workflow for a Y-tube olfactometer bioassay.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **3-octanol** against a specific microorganism.

Methodology: Broth Microdilution Method

- **Preparation of 3-Octanol Stock Solution:** Prepare a stock solution of **3-octanol** in a suitable solvent (e.g., ethanol or DMSO) that is not inhibitory to the test microorganism at the concentrations used.
- **Serial Dilutions:** In a 96-well microtiter plate, perform serial two-fold dilutions of the **3-octanol** stock solution in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.
- **Inoculation:** Add a fixed volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted **3-octanol**. Include a positive control (medium with inoculum, no **3-octanol**) and a negative control (medium only).
- **Incubation:** Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
- **MIC Determination:** The MIC is the lowest concentration of **3-octanol** that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Signaling Pathways

Insect Olfactory Signaling

The detection of **3-octanol** by insects is mediated by odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in sensilla on the antennae and maxillary palps[7][13]. The binding of **3-octanol** to an OR triggers a signaling cascade that leads to the depolarization of the OSN and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.



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Figure 3. Simplified signaling pathway of insect olfaction for **3-octanol**.

Plant Defense Signaling

The perception of **3-octanol** by plants can trigger a defense response. While the specific receptor is not yet fully elucidated, the downstream signaling often involves the salicylic acid (SA) pathway. This leads to the expression of pathogenesis-related (PR) genes and the establishment of systemic acquired resistance (SAR).

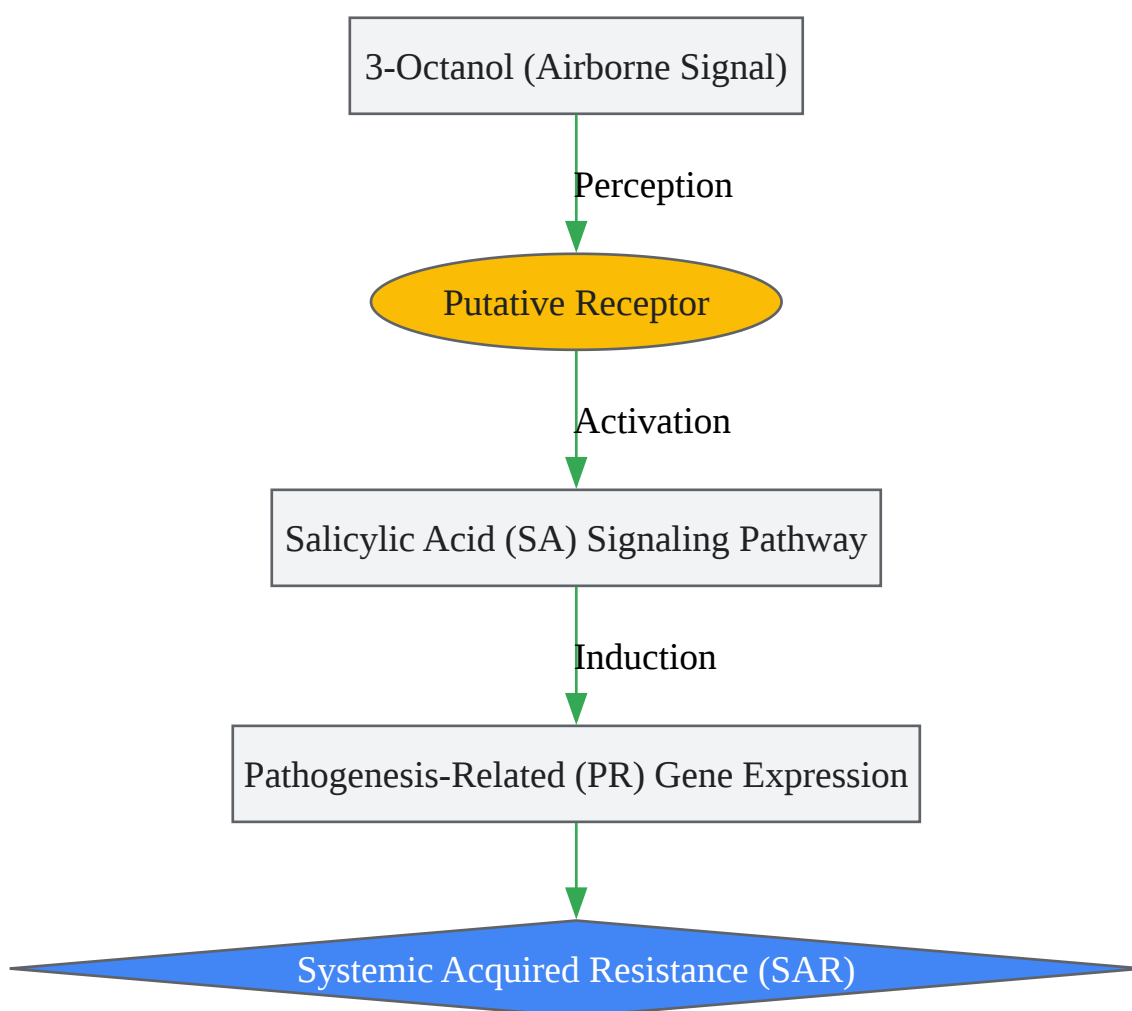
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Figure 4. Proposed plant defense signaling pathway induced by **3-octanol**.

Toxicological Data

3-Octanol is generally considered to have low toxicity. However, as with any chemical, exposure should be minimized. It can cause skin and eye irritation[2][3][4]. The available toxicological data suggests it is not genotoxic and has a high margin of safety for repeated dose toxicity[1].

Endpoint	Result	Reference
Acute Oral Toxicity	LD50 > 5000 mg/kg (rat)	[4]
Acute Dermal Toxicity	LD50 > 5000 mg/kg (rabbit)	[4]
Skin Irritation	Irritating	[2][3][4]
Eye Irritation	Serious eye irritation	[2][3]
Genotoxicity	Not expected to be genotoxic	[1]
Skin Sensitization	No safety concerns at current use levels	[1]

Conclusion

3-Octanol is a multifaceted volatile organic compound with significant roles in chemical ecology and various industrial applications. Its functions as an insect semiochemical, an antimicrobial agent, and a modulator of plant defense highlight its potential for the development of novel products in agriculture and pest management. The experimental protocols and data presented in this guide provide a solid foundation for further research into the properties and applications of this versatile molecule. A thorough understanding of its biological activities and the underlying signaling pathways will be crucial for harnessing its full potential in a safe and effective manner.

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